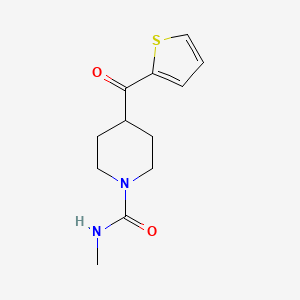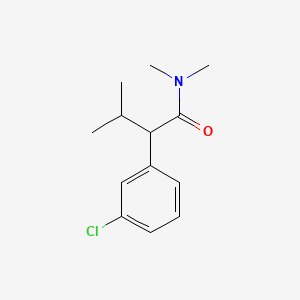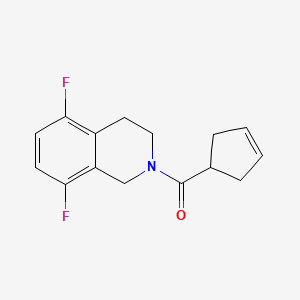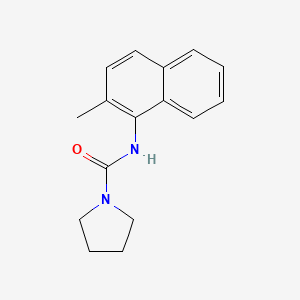
3-(5-Bromo-2-ethoxyanilino)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Bromo-2-ethoxyanilino)propan-1-ol, commonly known as BEAP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BEAP is a member of the family of anilino alcohols and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of BEAP is not fully understood. However, studies have suggested that BEAP exerts its effects by modulating various signaling pathways in cells. BEAP has been shown to inhibit the activity of enzymes such as glycogen synthase kinase 3β (GSK3β) and protein kinase C (PKC), which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
BEAP has been shown to have various biochemical and physiological effects. BEAP has been shown to inhibit the activity of GSK3β, which is involved in the regulation of glucose metabolism, protein synthesis, and cell proliferation. BEAP has also been shown to inhibit the activity of PKC, which is involved in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis. BEAP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BEAP has several advantages for lab experiments. BEAP is a synthetic compound that can be easily synthesized using different methods. BEAP is also stable and can be stored for extended periods, making it suitable for long-term experiments. However, BEAP has some limitations for lab experiments. BEAP can be toxic at high concentrations, and its effects can be influenced by various factors such as pH, temperature, and the presence of other compounds.
Direcciones Futuras
There are several future directions for research on BEAP. One of the future directions is to investigate the potential of BEAP as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another future direction is to investigate the mechanism of action of BEAP and its effects on various signaling pathways in cells. Additionally, future research could focus on the optimization of the synthesis method of BEAP to improve its yield and purity.
Métodos De Síntesis
BEAP can be synthesized using different methods. One of the most common methods involves the reaction of 5-bromo-2-ethoxyaniline with 3-chloropropan-1-ol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of BEAP. Other methods of synthesis include the reduction of 3-(5-bromo-2-nitroanilino)propan-1-ol using a reducing agent such as sodium dithionite.
Aplicaciones Científicas De Investigación
BEAP has been studied for its potential applications in various fields of scientific research. One of the most significant applications of BEAP is in the field of medicinal chemistry. BEAP has been shown to have potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. BEAP has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. BEAP has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
3-(5-bromo-2-ethoxyanilino)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2/c1-2-15-11-5-4-9(12)8-10(11)13-6-3-7-14/h4-5,8,13-14H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXJSSPKXWQGJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromo-2-ethoxyanilino)propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-[(2-Methylphenyl)methyl]azetidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7630247.png)
![4-[(7-Chloro-1-benzothiophen-3-yl)methyl]morpholine-2-carboxamide](/img/structure/B7630255.png)

![4,5-Dimethyl-2-[(2-methylimidazol-1-yl)methyl]-1,3-thiazole](/img/structure/B7630285.png)
![4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B7630293.png)

![5-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile](/img/structure/B7630307.png)

![3-[(2,5-Dichlorophenyl)methylsulfanyl]propane-1,2-diol](/img/structure/B7630320.png)

![1-Methyl-3-[1-(2-morpholin-4-ylphenyl)ethyl]-1-propan-2-ylurea](/img/structure/B7630329.png)


